

An In-depth Technical Guide to Pentopril: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentopril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It functions as a prodrug, undergoing in vivo hydrolysis to its biologically active diacid metabolite, pentoprilat. Pentoprilat competitively inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This mechanism of action underlies its antihypertensive effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of pentopril and its active metabolite. Detailed experimental protocols for assessing ACE inhibition are also presented, alongside visualizations of its mechanism of action and relevant experimental workflows.

Chemical Identity and Structure

Pentopril is chemically identified as (2S)-1-[(2R,4R)-5-ethoxy-2,4-dimethyl-5-oxopentanoyl]-2,3-dihydroindole-2-carboxylic acid.[1][2] Its fundamental chemical identifiers and structural representations are summarized below.



Identifier	Value
IUPAC Name	(2S)-1-[(2R,4R)-5-ethoxy-2,4-dimethyl-5-oxopentanoyl]-2,3-dihydroindole-2-carboxylic acid[1][2]
CAS Number	82924-03-6[1][2]
Molecular Formula	C18H23NO5[1][2]
Molecular Weight	333.4 g/mol [1][2]
SMILES	CCOC(=O)INVALID-LINKCINVALID-LINK C(=O)N1INVALID-LINKC(=O)O[1]
InChI Key	NVXFXLSOGLFXKQ-JMSVASOKSA-N[1]

Chemical Structure:



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Caption: 2D Chemical Structure of Pentopril.

Physicochemical Properties

Comprehensive experimental data on the physicochemical properties of **Pentopril**, such as melting point, boiling point, and aqueous solubility, are not readily available in peer-reviewed literature. However, computational predictions provide some insight into these characteristics.



Property	Value	Source	
logP	2.6	Computed by XLogP3 3.0[3]	
pKa (Strongest Acidic)	3.82	Predicted by ChemAxon[4]	
pKa (Strongest Basic)	-2.5	Predicted by ChemAxon[4]	
Hydrogen Bond Donors	1	Computed by Cactvs[3]	
Hydrogen Bond Acceptors	5	Computed by Cactvs[3]	
Rotatable Bond Count	7	Computed by Cactvs[3]	
Polar Surface Area	83.9 Ų	Computed by Cactvs[3]	

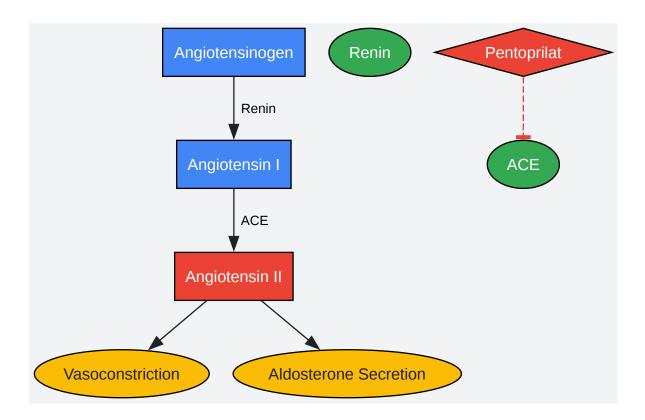
Pharmacological Properties and Mechanism of Action

Pentopril is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, **pentopril**at (CGS 13934).[1][2] **Pentopril**at is a potent and competitive inhibitor of angiotensin-converting enzyme (ACE).

Mechanism of Action

The primary mechanism of action of **pentopril**at is the inhibition of ACE, which plays a crucial role in the renin-angiotensin system (RAS). By inhibiting ACE, **pentopril**at blocks the conversion of angiotensin I to angiotensin II. This leads to reduced levels of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and a decrease in blood pressure.[1][2] Furthermore, the reduction in angiotensin II levels also leads to decreased aldosterone secretion, which in turn promotes sodium and water excretion.[1][2]





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Caption: Signaling pathway of the Renin-Angiotensin System and the inhibitory action of **Pentopril**at.

Pharmacokinetics

Pharmacokinetic studies have been conducted in both animals and humans, revealing key parameters for **pentopril** and its active metabolite, **pentopril**at.

Table of Pharmacokinetic Parameters:



Parameter	Subject	Pentopril	Pentoprilat (CGS 13934)	Reference
Half-life (t½)	Human	< 1 hr	~2 hr	[5]
Apparent Volume of Distribution (Vd)	Human	0.83 L/kg	-	[5]
Oral Clearance	Human	~0.79 L/hr/kg	-	[5]
Urinary Excretion (after 125-250 mg dose)	Human	21% (± 5%)	40% (± 5%)	[5]
IC50 (inhibition of pressor response to Angiotensin I)	Rat	-	3.6 x 10 ⁻⁷ M (0.11 μg/mL)	[6]
Concentration at half-maximal inhibition of plasma ACE	Human	-	53 ng/mL	[5]
Apparent Bioavailability of Metabolite (after oral pentopril)	Rat	-	66%	[6]

Note: '-' indicates data not available or not applicable.

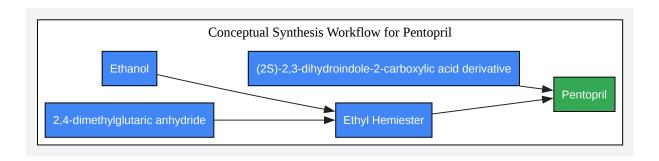
Pharmacodynamics

The pharmacodynamic effect of **pentopril** is directly related to the plasma concentration of its active metabolite, **pentopril**at. A clear dose-dependent inhibition of plasma ACE activity has been observed in humans. The half-life of plasma ACE inhibition increases with the dose, ranging from 1.5 hours at a 10 mg dose to 9.8 hours at a 500 mg dose.[5]



Experimental Protocols Synthesis of Pentopril

While a detailed, step-by-step experimental protocol for the synthesis of **pentopril** is not readily available in the public domain, the synthesis is known to involve the esterification of 2,4-dimethylglutaric anhydride with ethanol.[7]



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Caption: A conceptual workflow for the synthesis of Pentopril.

In Vitro ACE Inhibition Assay

The following is a generalized protocol for determining the in vitro ACE inhibitory activity of a compound like **pentopril**at. This protocol is based on the spectrophotometric measurement of hippuric acid formed from the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

- Angiotensin-Converting Enzyme (from rabbit lung)
- Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate
- Pentoprilat (or other inhibitor)
- Borate buffer (pH 8.3)
- 1N HCI



- Ethyl acetate
- Deionized water
- Spectrophotometer

Procedure:

- Enzyme and Substrate Preparation:
 - Prepare a stock solution of ACE in deionized water.
 - Prepare a stock solution of HHL in borate buffer (pH 8.3).
 - Prepare various concentrations of the inhibitor (pentoprilat) in deionized water.
- Assay Reaction:
 - \circ In a microcentrifuge tube, add 50 μ L of the inhibitor solution (or deionized water for control).
 - Add 50 μL of the ACE solution and pre-incubate at 37°C for 10 minutes.
 - \circ Initiate the reaction by adding 150 µL of the HHL solution.
 - Incubate the reaction mixture at 37°C for 30 minutes.
- · Reaction Termination and Extraction:
 - Stop the reaction by adding 250 μL of 1N HCl.
 - Add 1.5 mL of ethyl acetate to extract the hippuric acid formed.
 - Vortex the mixture vigorously for 15 seconds.
 - Centrifuge at 3000 rpm for 10 minutes to separate the layers.
- Measurement:

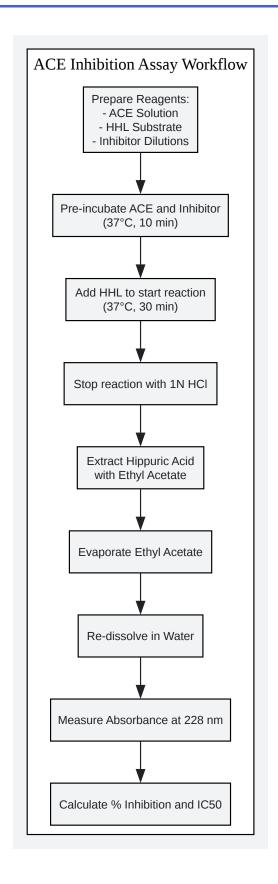
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- Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
- Evaporate the ethyl acetate under a stream of nitrogen or in a vacuum concentrator.
- Re-dissolve the dried hippuric acid in 1 mL of deionized water.
- Measure the absorbance of the solution at 228 nm using a spectrophotometer.
- · Calculation of Inhibition:
 - The percentage of ACE inhibition is calculated using the following formula: % Inhibition =
 [(A_control A_inhibitor) / A_control] x 100 Where:
 - A_control is the absorbance of the control (without inhibitor).
 - A_inhibitor is the absorbance in the presence of the inhibitor.
- IC50 Determination:
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity)
 can be determined from the resulting dose-response curve.





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Caption: Workflow for a typical in vitro ACE inhibition assay.



Conclusion

Pentopril is a significant member of the non-sulfhydryl ACE inhibitor class of antihypertensive agents. Its efficacy is derived from its active metabolite, **pentopril**at, which demonstrates potent inhibition of angiotensin-converting enzyme. While comprehensive physicochemical data remains to be fully characterized in publicly accessible literature, its pharmacological profile and mechanism of action are well-established. The provided information and protocols offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation and understanding of this important therapeutic agent.

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